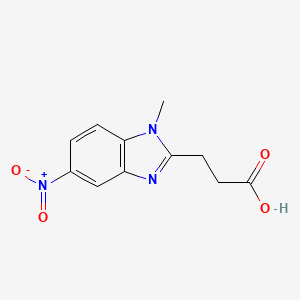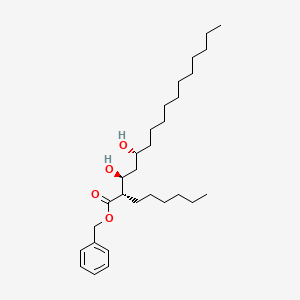
benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate is a complex organic compound with a molecular formula of C34H58O5. This compound is characterized by its unique stereochemistry, which includes three chiral centers at positions 2, 3, and 5. The presence of these chiral centers gives the molecule specific three-dimensional configurations, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of a hexadecanoic acid derivative with benzyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed to ensure complete esterification.
Another method involves the use of protecting groups to selectively protect the hydroxyl groups during the synthesis. For instance, the hydroxyl groups can be protected using tetrahydropyranyl (THP) groups, followed by esterification and subsequent deprotection to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as immobilized enzymes can also be explored to enhance the selectivity and efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzyl (2S,3S,5R)-2-hexyl-3,5-dioxohexadecanoate.
Reduction: Formation of benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanol.
Substitution: Formation of various benzyl-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying stereochemical effects in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can interact with various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (2S,3S,5R)-2-hexyl-5-hydroxy-3-(tetrahydro-2H-pyran-2-yloxy)hexadecanoate: Similar structure with a tetrahydropyranyl protecting group.
(2S,3S,5R)-5-(Benzyloxy)-2-hexyl-3-hydroxyhexadecanoic acid: Similar structure with a benzyloxy group instead of the ester group
Uniqueness
Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups
Propriétés
Formule moléculaire |
C29H50O4 |
|---|---|
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate |
InChI |
InChI=1S/C29H50O4/c1-3-5-7-9-10-11-12-13-17-21-26(30)23-28(31)27(22-18-8-6-4-2)29(32)33-24-25-19-15-14-16-20-25/h14-16,19-20,26-28,30-31H,3-13,17-18,21-24H2,1-2H3/t26-,27+,28+/m1/s1 |
Clé InChI |
PGFQYSVYSQILJX-PKTNWEFCSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)O)O |
SMILES canonique |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
![[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11824949.png)
![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B11824959.png)
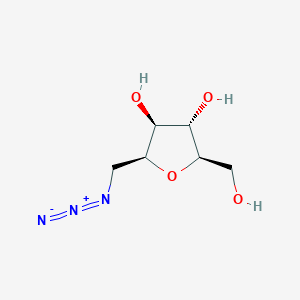

![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)
![(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824981.png)

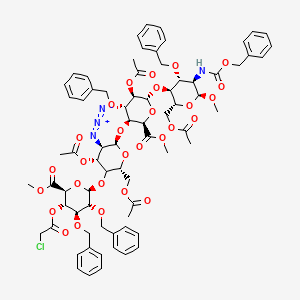
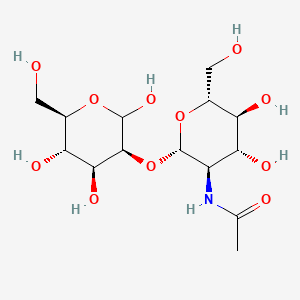
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B11825021.png)
